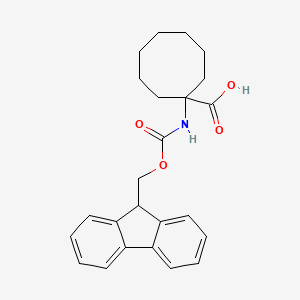

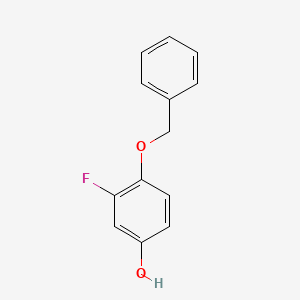

![molecular formula C11H11N3S2 B1332740 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine CAS No. 315695-36-4](/img/structure/B1332740.png)

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential as therapeutic agents. The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has been incorporated into various pharmacologically active compounds, including kinase inhibitors and antifungal agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. For instance, bridgehead nitrogen heterocycles containing the thieno-pyrimidine system have been prepared from intermediates like 3-amino-2,3-dihydro-5,6-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-(1H)-one and its salts . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and alkylation. For example, nitration of 6-oxo-, thioxo-2,3-dimethylthieno[2,3-d]pyrimidin-4-ones leads to electrophilic unco-substitution forming nitro derivatives . S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions results in the selective formation of S-alkylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, stability, and reactivity. Quantum chemical calculations can provide insights into the electronic structure and reactivity of these compounds, as well as the effects of substituents and solvents on their behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound has been utilized in various synthesis reactions. For instance, it has been used in the microwave-assisted synthesis of thieno[2,3-d]pyrimidines, involving reactions with iso(and isothio)cyanates, leading to the formation of various derivatives including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds (Davoodnia et al., 2009).

Biological Activities

- Some derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine have demonstrated antifungal effects against species like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

- In cancer research, specific pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related to this compound, have shown antiproliferative activity on human breast cancer cell lines, suggesting their potential in cancer treatment (Atapour-Mashhad et al., 2017).

Pharmaceutical Research

- Derivatives of this compound have been studied for their analgesic and anti-inflammatory properties, with some showing potent activity and low ulcerogenic potential, indicating their potential as safer analgesic and anti-inflammatory drugs (Alagarsamy et al., 2007).

Structural and Mechanistic Studies

- Research has also focused on the structural elucidation of various derivatives, contributing to the understanding of their chemical properties and reactivities. For instance, studies on bridgehead nitrogen heterocycles containing the thieno-pyrimidine system have enhanced the knowledge of their structures (Santagati et al., 2000).

Eigenschaften

IUPAC Name |

5,6-dimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h1H,5H2,2-3H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCOQXJVAUIXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)SCC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364662 |

Source

|

| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine | |

CAS RN |

315695-36-4 |

Source

|

| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

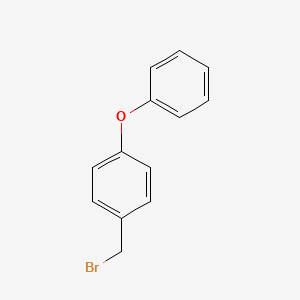

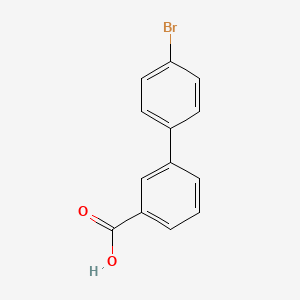

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

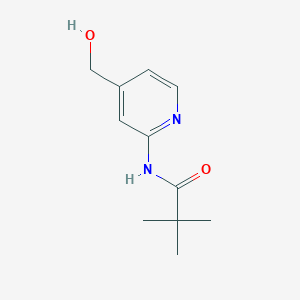

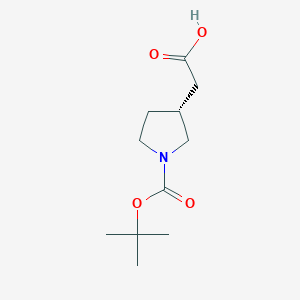

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)